molecular formula C8H10Cl3NO3 B1392370 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid CAS No. 1211491-65-4

1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid

Cat. No. B1392370
CAS RN: 1211491-65-4
M. Wt: 274.5 g/mol
InChI Key: WUBMIGAMWPOXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of trichloroacetyl chloride with piperidine . Trichloroacetyl chloride can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal .


Molecular Structure Analysis

The molecular structure of this compound would be based on its constituents. It would contain a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring would be a trichloroacetyl group and a carboxylic acid group .

Scientific Research Applications

Protein Precipitation Studies

1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid: is structurally related to 2,2,2-trichloroacetic acid (TCA) , which is known for its role in protein precipitation. TCA-induced protein precipitation is a critical process in biochemistry for isolating and analyzing proteins. The three chloro groups in the TCA molecule are responsible for its protein-precipitate-inducing effects . By extension, the trichloroacetyl group in the compound of interest could be utilized in studying the precipitation mechanisms of various proteins, potentially aiding in the purification or analysis of proteins in research settings.

Intermediate for Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its reactive acyl chloride group can be used to introduce the trichloroacetyl moiety into other molecules, which is a valuable step in the development of new drugs. This application is crucial for creating compounds with potential therapeutic effects .

Organic Synthesis Intermediate

In organic chemistry, 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid can act as an intermediate for various organic synthesis reactions. Its unique structure allows it to participate in reactions that form new bonds, create rings, or introduce functional groups, thereby contributing to the synthesis of complex organic molecules .

Protein Structure and Folding Studies

The related compound TCA has been used to study protein folding and structure, particularly in understanding the partially structured states of proteins. The trichloroacetyl group in our compound of interest could similarly be used to probe the structural dynamics of proteins, which is vital for understanding their function and for drug design .

properties

IUPAC Name

1-(2,2,2-trichloroacetyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBMIGAMWPOXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid

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